molecular formula C12H14N3NaO4S B12419309 Melaminsulfone-d3 Sodium Salt

Melaminsulfone-d3 Sodium Salt

Cat. No.: B12419309
M. Wt: 322.33 g/mol
InChI Key: ZFDPAZDODACYOG-MUTAZJQDSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Melaminsulfone-d3 (sodium) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the melaminsulfone sodium molecule . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it generally involves the substitution of hydrogen atoms with deuterium in the presence of deuterated reagents under controlled conditions .

Industrial Production Methods

Industrial production of Melaminsulfone-d3 (sodium) follows stringent regulatory standards to ensure the purity and consistency of the compound. The process typically involves large-scale synthesis using deuterated reagents and advanced purification techniques to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Melaminsulfone-d3 (sodium) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Melaminsulfone-d3 (sodium) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Melaminsulfone sodium: The non-deuterated analog of Melaminsulfone-d3 (sodium).

    Melamine: A related compound used in the production of melamine resins and other industrial applications.

    Melamine-D6: Another deuterium-labeled derivative of melamine

Uniqueness

Melaminsulfone-d3 (sodium) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can lead to improved stability and altered pharmacokinetic properties, making it valuable for tracing metabolic pathways and studying drug metabolism .

Properties

Molecular Formula

C12H14N3NaO4S

Molecular Weight

322.33 g/mol

IUPAC Name

sodium;[[3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazol-4-yl]amino]methanesulfonate

InChI

InChI=1S/C12H15N3O4S.Na/c1-9-11(13-8-20(17,18)19)12(16)15(14(9)2)10-6-4-3-5-7-10;/h3-7,13H,8H2,1-2H3,(H,17,18,19);/q;+1/p-1/i2D3;

InChI Key

ZFDPAZDODACYOG-MUTAZJQDSA-M

Isomeric SMILES

[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)NCS(=O)(=O)[O-])C.[Na+]

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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